Alfaxalone, also known as alphaxalone, is a synthetic neuroactive steroid belonging to the pregnane class. [] It is a structural analog of the endogenous neurosteroid allopregnanolone. [] Alfaxalone has been extensively studied in scientific research for its anesthetic and sedative properties in a variety of animal models. Research focusing on alfaxalone is primarily driven by its potential as a safer, short-acting intravenous anesthetic for both animals and humans. [, ]
Alfaxalone possesses a steroid nucleus, characteristic of pregnane compounds, with specific functional groups that contribute to its activity. [, ] The chemical formula for alfaxalone is C21H32O3. Its structure includes a hydroxyl group at position 3, ketone groups at positions 11 and 20, and a fully saturated steroid backbone. The presence of a double bond at position 16 creates a structural analog known as Δ16-alphaxalone, which exhibits significantly reduced anesthetic potency. []
Alfaxalone primarily exerts its anesthetic effects by acting as a positive allosteric modulator of gamma-aminobutyric acid type A (GABAA) receptors. [, , , , , ] It binds to specific sites on the receptor complex, distinct from the GABA binding site, enhancing the effects of GABA, the primary inhibitory neurotransmitter in the central nervous system. This interaction increases the frequency and duration of chloride ion channel opening, leading to hyperpolarization of neuronal membranes and decreased neuronal excitability, ultimately resulting in sedation and anesthesia.
While GABAA receptor modulation is considered the primary mechanism, research suggests that alfaxalone may also interact with other targets within the central nervous system. This includes potential inhibitory effects on nicotinic acetylcholine receptors (nAChRs), [] and modulation of norepinephrine transporter (NET) function. [] Further research is needed to fully elucidate the contribution of these additional targets to alfaxalone's overall effects.
Alfaxalone is a white to off-white crystalline powder. [] It is highly lipophilic and poorly soluble in water, requiring specific formulations to enhance its aqueous solubility for intravenous administration. [, ] Earlier formulations employed Cremophor® EL as a solubilizing agent, but its association with hypersensitivity reactions led to the development of newer formulations using cyclodextrins, such as sulfobutyl ether β-cyclodextrin (SBECD). [, , ] These newer formulations have demonstrated improved safety profiles and are currently used in veterinary medicine.
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: